CID 131844925

Description

CID 131844925 is a chemical compound indexed in PubChem, a public database for chemical structures and biological activities. Typically, such compounds are analyzed based on their structural features (e.g., functional groups, stereochemistry) and functional properties (e.g., pharmacological activity, metabolic stability). For example, and highlight how structurally similar compounds like CID 46907796 (an Nrf2 inhibitor) and oscillatoxin derivatives (CIDs 101283546, 185389) are compared using analytical techniques such as LC-ESI-MS and pharmacological assays .

Properties

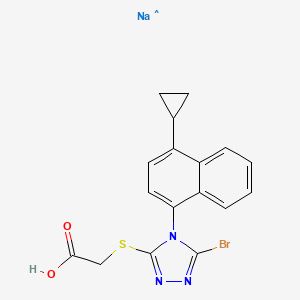

Molecular Formula |

C17H14BrN3NaO2S |

|---|---|

Molecular Weight |

427.3 g/mol |

InChI |

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23); |

InChI Key |

PMDOHKUQNFWVPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 131844925 involves specific reaction conditions and reagents. The preparation method typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is stirred, dissolved, and allowed to react . This process is crucial for obtaining the desired chemical structure and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure consistency and efficiency. These methods often include the use of automated reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Analytical Techniques for Reaction Characterization

Key methods for studying chemical reactions include:

Reaction Mechanisms and Biological Interactions

For compounds with antimicrobial activity, mechanisms often involve:

-

Inhibition of bacterial cell wall synthesis : Targeting enzymes like peptidoglycan transpeptidase.

-

Interference with protein synthesis : Binding to ribosomal subunits or blocking translation factors.

Studies on similar compounds (e.g., dipeptides in ) highlight the importance of structure-activity relationships (SAR) , where modifications to functional groups directly impact potency. For example, altering substituents on a scaffold can enhance binding affinity to microbial targets .

Collaborative and Replication-Based Research

The success of compound development relies on reproducible synthesis and rigorous validation:

-

Multi-institutional collaborations (e.g., Distributed Drug Discovery programs) ensure diverse synthetic approaches and independent verification .

-

Crude product analysis via LC-MS enables rapid screening without extensive purification .

-

Data mining tools (e.g., PubChem, EPA Chemicals Dashboard) facilitate compound similarity searches and property predictions .

Challenges in Reaction Analysis

-

Polypharmacology : Compounds may interact with multiple protein targets, complicating mechanism-of-action studies .

-

Reproducibility : Ensuring consistent synthetic outcomes across laboratories requires standardized protocols .

-

Data quality : Reliance on high-confidence sources (e.g., expert-curated PubChem records) minimizes errors in interpretation .

Scientific Research Applications

CID 131844925 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, the compound is explored for its potential effects on cellular processes and molecular pathways. In medicine, this compound is investigated for its therapeutic potential and possible use in drug development. Additionally, the compound finds applications in various industrial processes, where its unique properties are leveraged for specific purposes .

Mechanism of Action

The mechanism of action of CID 131844925 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The precise mechanism may vary depending on the context of its application, but it generally involves modulation of enzymatic activity, receptor binding, or interference with molecular signaling .

Comparison with Similar Compounds

Methodological Considerations

Data Reproducibility (): Detailed experimental protocols (e.g., synthesis, assay conditions) are critical for validating comparisons .

Statistical Validation : Pharmacological data (e.g., IC₅₀) must include standard deviations and sample sizes, as emphasized in and .

Novelty Claims: Highlighting unique structural or functional attributes requires benchmarking against existing compounds () .

Challenges and Limitations

- Data Gaps : The absence of this compound’s data in the evidence precludes direct comparisons.

- Ambiguity in "CID" : Collision-induced dissociation () and PubChem IDs () use the same acronym, necessitating contextual clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.